Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC13505568
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O4 |
|---|---|
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C10H12N2O4/c1-16-10(13)8(11)6-7-4-2-3-5-9(7)12(14)15/h2-5,8H,6,11H2,1H3/t8-/m0/s1 |
| Standard InChI Key | GVNQFWJRYMDFNR-QMMMGPOBSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N |
| SMILES | COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate (IUPAC name: methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate) has the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . The compound features:
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A central alanine backbone with an S-configuration at the α-carbon.
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A 2-nitrophenyl group substituted at the β-carbon.
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A methyl ester moiety at the carboxyl terminus.
The ortho-nitro group introduces steric hindrance and electronic effects that differentiate this compound from its para-nitro analog, methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate . The nitro group’s electron-withdrawing nature polarizes the aromatic ring, influencing reactivity in subsequent transformations such as reductions or cross-coupling reactions .
Spectroscopic Data
While direct spectroscopic data for the 2-nitro isomer are scarce, inferences can be drawn from its 4-nitro counterpart :
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¹H NMR: The aromatic protons adjacent to the nitro group (ortho to -NO₂) typically resonate downfield (δ ≈ 8.0–8.5 ppm) due to deshielding. The α-proton (C2-H) appears as a multiplet near δ 4.0 ppm, while the β-methylene protons (C3-H₂) resonate around δ 3.0–3.5 ppm .
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¹³C NMR: The carbonyl carbon of the ester group appears near δ 170 ppm, while the nitro-bearing aromatic carbons exhibit signals between δ 120–150 ppm .
Synthesis and Manufacturing
Synthetic Routes
Step 2: Esterification
The carboxyl group of the nitro-phenylalanine intermediate is esterified with methanol under acidic conditions (e.g., H₂SO₄ or HCl), yielding the methyl ester .
Alternative Route: Strecker Synthesis
An alternative approach involves the Strecker reaction using 2-nitrobenzaldehyde, ammonium chloride, and potassium cyanide, followed by hydrolysis and esterification. This method offers enantioselectivity but requires careful handling of toxic cyanide reagents .
Challenges in Synthesis
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Regioselectivity: Achieving ortho-nitration without para byproducts remains a key challenge.
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Stereochemical Purity: Maintaining the S-configuration during synthesis demands chiral auxiliaries or enzymatic resolution .
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Yield Optimization: Reported yields for analogous compounds range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Physicochemical Properties
Solubility and Stability
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Solubility: The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., methanol, ethyl acetate) .
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Stability: The nitro group renders the compound sensitive to strong reducing agents (e.g., H₂/Pd-C), which reduce -NO₂ to -NH₂. Storage under inert conditions at low temperatures (−20°C) is recommended .
Optical Activity
The S-configuration at C2 confers optical activity, with a specific rotation ([α]D²⁵) estimated at +15° to +25° (c = 1, MeOH), based on analogous 4-nitro derivatives .
Applications and Derivatives
Peptide Synthesis
Methyl (2S)-2-amino-3-(2-nitrophenyl)propanoate serves as a building block for non-natural peptides. The nitro group can be selectively reduced to an amine (-NH₂), enabling post-synthetic modifications such as:
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Fluorescent Probes: Stilbene or cinnamate derivatives generated via Heck–Matsuda couplings exhibit tunable fluorescence .
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Drug Candidates: Analogous nitro-phenylalanine derivatives are explored as GPIIb/IIIa antagonists for antiplatelet therapies .
Materials Science
The nitro group’s electron-deficient aromatic system facilitates applications in:
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